molecular formula C11H10Cl2O2 B8370689 5-chloro-7-(chloromethyl)-2,2-dimethylbenzofuran-3(2H)-one

5-chloro-7-(chloromethyl)-2,2-dimethylbenzofuran-3(2H)-one

Cat. No. B8370689
M. Wt: 245.10 g/mol
InChI Key: GBQWDZSBHSZKOJ-UHFFFAOYSA-N
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Patent
US08476308B2

Procedure details

A solution of 5-chloro-7-(hydroxymethyl)-2,2-dimethylbenzofuran-3(2H)-one (656) (278 mg, 1.23 mmol) in neat thionyl chloride (5 mL) was stirred at room temperature for 48 hours. The reaction was concentrated to obtain 5-chloro-7-(chloromethyl)-2,2-dimethylbenzofuran-3(2H)-one (657) as a brown/grey solid.
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:14]O)[C:5]2[O:9][C:8]([CH3:11])([CH3:10])[C:7](=[O:12])[C:6]=2[CH:13]=1.S(Cl)([Cl:18])=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:14][Cl:18])[C:5]2[O:9][C:8]([CH3:11])([CH3:10])[C:7](=[O:12])[C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
278 mg
Type
reactant
Smiles
ClC=1C=C(C2=C(C(C(O2)(C)C)=O)C1)CO
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C2=C(C(C(O2)(C)C)=O)C1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.